N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-18(2)11-14(12-7-4-3-5-8-12)17-15(19)13-9-6-10-16-13;;/h3-5,7-8,13-14,16H,6,9-11H2,1-2H3,(H,17,19);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKBCOFPWNFPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)NC(=O)C2CCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride, commonly referred to as DMPEP, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of DMPEP, focusing on its mechanisms, effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
DMPEP is classified as a pyrrolidine derivative with the following structural formula:
- IUPAC Name : N-(2-(dimethylamino)-1-phenylethyl)pyrrolidine-2-carboxamide dihydrochloride
- CAS Number : 1803571-93-8
- Molecular Weight : 334.28 g/mol
Research indicates that DMPEP interacts with various neurotransmitter systems, particularly those involving serotonin (5-HT) receptors. A study highlighted that DMPEP can activate peripheral 5-HT receptors, contributing to its potential analgesic effects. Specifically, it has been noted to engage with spinal 5-HT1A/1B/1D/5A receptors, which are critical in modulating pain perception and nociception .
Analgesic Effects
DMPEP has shown promising results in preclinical models for its analgesic properties. Its action on the 5-HT receptor subtypes suggests a dual mechanism involving both peripheral and central pathways in pain modulation.
Antiproliferative Activity
In vitro studies have demonstrated that derivatives of DMPEP exhibit significant antiproliferative effects against various cancer cell lines, including HeLa cells. Modifications to the DMPEP structure have been linked to enhanced potency against cancer cells, indicating a potential avenue for developing anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies on DMPEP derivatives reveal that modifications in the dimethylamino group and the phenyl moiety significantly influence biological activity. For example, variations in substituents on the phenyl ring have been shown to affect receptor binding affinity and selectivity. The following table summarizes key findings from SAR investigations:
Case Studies
Case Study 1: Analgesic Efficacy
In a controlled study, DMPEP was administered intrathecally in animal models to assess its analgesic properties. Results indicated significant antinociceptive effects mediated through serotonin receptor activation, providing insights into its potential therapeutic applications in pain management .
Case Study 2: Anticancer Potential
Another study investigated the antiproliferative effects of DMPEP derivatives on HeLa cells. Results showed that certain modifications led to a reduction in cell viability by up to 70%, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .
Scientific Research Applications
Based on the provided search results, here's what is known about the applications of N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride:
General Information:
- Chemical Identification this compound is a chemical compound with the CAS number 1803571-93-8 . Its molecular formula is C15H25Cl2N3O and has a molecular weight of 334.3 .
Potential Applications:
- Plk1 Inhibitor Research: This compound is related to research on polo-like kinase 1 (Plk1) inhibitors, which are being explored for anticancer activity . Plk1 is a mitotic-specific target that is often deregulated in various human cancers .
- PBD inhibitors The polo-box domain (PBD) of Plk1 has emerged as a target for creating new protein–protein interaction inhibitors . The compound class triazoloquinazolinone has been identified as exhibiting specific anti-Plk1 PBD activity .
- RXFP3 Antagonists: Research indicates the discovery of small molecule antagonists of RXFP3 through high throughput screening .
- Mertk Inhibitors: Pyrrolopyrimidine compounds, which selectively inhibit Mer tyrosine kinase (MerTK) activity and/or Tyro3 tyrosine kinase, have been developed .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Profiles
Key Observations :
- Purity : The target compound lacks reported purity data, whereas analogs like Compound 7t achieve >99% purity via HPLC .
- Stereochemistry : Chiral centers in Compounds 7t and 7u result in significant optical rotation ([α]D ±24.8 to -59.5), suggesting the target compound’s stereochemistry may influence its activity .
Structural and Functional Divergence
Pyrrolidine Carboxamide Derivatives
Compounds 7t, 7u, and 7v () share the pyrrolidine-2-carboxamide core with the target compound but differ in substituents:
Dihydrochloride Salts
The dihydrochloride salt form improves water solubility, a trait shared with azoamidine initiators (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride) . However, the target compound lacks the azo (-N=N-) group critical for radical initiation, limiting its utility in polymerization .
Pharmacological Context
While ranitidine and oxmetidine () target histamine H₂ receptors, the absence of imidazole or thioether groups in the target compound implies divergent mechanisms. Its dimethylamino-phenylethyl motif resembles opioid or dopaminergic ligands, though further studies are needed to confirm this .
Research Implications and Limitations
- Data Gaps : The target compound’s purity, solubility, and bioactivity data are unavailable, hindering direct pharmacological comparisons .
- Structural Insights : Analog studies () suggest that modifying substituents on the pyrrolidine carboxamide scaffold can fine-tune physicochemical and target-binding properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
